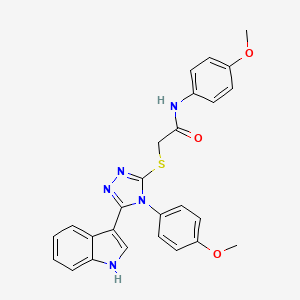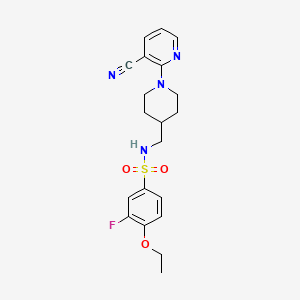![molecular formula C25H22FN5O2 B2727369 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097903-97-2](/img/structure/B2727369.png)
6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C25H22FN5O2 and its molecular weight is 443.482. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Several studies have focused on the synthesis and evaluation of quinolone and quinoxaline derivatives for their antibacterial efficacy. For instance, compounds characterized by the presence of fluorophenyl, piperidinyl, and quinoxaline moieties have been synthesized and evaluated for their potential to inhibit bacterial growth, demonstrating the significance of structural modifications in enhancing antibacterial potency (Laborde et al., 1993; Taguchi et al., 1992).
Antitumor Applications
The development of compounds with potential antitumor activities is another area of interest. Research has shown that derivatives of quinolone and quinoxaline, through structural modifications, exhibit promising activity against a range of cancer lines, suggesting their utility as anticancer agents. Such studies underscore the therapeutic potential of these compounds in oncology (Mamedov et al., 2022).
Antiviral and Immunomodulatory Effects
Research into the antiviral and immunomodulatory effects of quinolone and quinoxaline derivatives highlights their potential in treating viral infections and modulating immune responses. Compounds with specific structural features have been found to induce interferon, demonstrating antiviral activity and suggesting their role in immune regulation (Shibinskaya et al., 2010).
Optical Properties for Biomedical Applications
The exploration of novel fluorophores for biomedical applications, such as fluorescent probes, is an emerging area of research. Compounds derived from quinolone and quinoxaline, through specific synthetic routes, exhibit unique optical properties, making them suitable for use in fluorescence-based technologies (Park et al., 2015).
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-19-7-5-18(6-8-19)20-9-10-24(32)31(29-20)16-17-11-13-30(14-12-17)25(33)23-15-27-21-3-1-2-4-22(21)28-23/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKUIWREKLLKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)
![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid](/img/structure/B2727304.png)


